3-Bromo-2-fluoro-4-hydroxybenzonitrile
Overview
Description
3-Bromo-2-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-hydroxybenzonitrile typically involves the halogenation of a precursor compound. One common method is the bromination of 2-fluoro-4-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed:
- Substituted benzonitriles
- Hydroxybenzaldehydes
- Aminobenzonitriles
Scientific Research Applications
3-Bromo-2-fluoro-4-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
- 3-Bromo-4-fluoro-2-hydroxybenzonitrile
- 2-Fluoro-4-hydroxybenzonitrile
- 3-Bromo-4-hydroxybenzonitrile
Comparison: Compared to its analogs, 3-Bromo-2-fluoro-4-hydroxybenzonitrile exhibits unique reactivity due to the combined presence of bromine, fluorine, and hydroxyl groupsThe fluorine atom, in particular, can significantly influence the compound’s electronic properties and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-2-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCVVJYYYCCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805251-47-1 | |
Record name | 3-Bromo-2-fluoro-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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